molecular formula C13H18F2O2Si B11848377 Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- CAS No. 651027-07-5

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)-

Cat. No.: B11848377
CAS No.: 651027-07-5
M. Wt: 272.36 g/mol
InChI Key: MEAGTXUXQMNFCS-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(triethylsilyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈F₂O₂Si It is characterized by the presence of two fluorine atoms and a triethylsilyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-(triethylsilyl)benzoic acid typically involves the introduction of the triethylsilyl group to a difluorobenzoic acid derivative. One common method involves the reaction of 3,5-difluorobenzoic acid with chlorotriethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 3,5-difluoro-4-(triethylsilyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(triethylsilyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4-(triethylsilyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-(triethylsilyl)benzoic acid in chemical reactions involves the activation of the benzoic acid core and the triethylsilyl group. The triethylsilyl group can act as a protecting group, allowing selective reactions at other positions on the molecule. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(triethylsilyl)benzoic acid is unique due to the presence of both fluorine atoms and a bulky triethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

651027-07-5

Molecular Formula

C13H18F2O2Si

Molecular Weight

272.36 g/mol

IUPAC Name

3,5-difluoro-4-triethylsilylbenzoic acid

InChI

InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

MEAGTXUXQMNFCS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

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